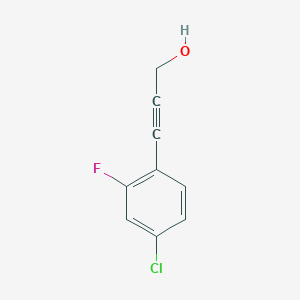
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a chemical compound with the CAS Number: 1592279-38-3 . It has a molecular weight of 184.6 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol . The InChI code is 1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H .科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : Compounds similar to 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol have been synthesized using base catalyzed Claisen-Schmidt condensation reactions, characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. These techniques provide insights into the molecular structure of such compounds (Salian et al., 2018).
Molecular Structure Analysis : Studies on similar compounds have used methods like FT-IR, single crystal X-ray diffraction, and computational techniques such as HF and DFT to analyze their molecular structure. These analyses help in understanding the vibrational wavenumbers and the geometry of the compounds (Najiya et al., 2014).
Structural Confirmation : Experimental techniques like FTIR, proton NMR, UV-Visible, and density functional theory have been employed for structural confirmation of related compounds. This includes analyzing decomposition and melting points (Bhumannavar, 2021).
Spectroscopic and Theoretical Studies
Spectroscopic Characterization : Compounds with structural similarities have been characterized using techniques like FT-IR, FT-Raman, and powder X-ray diffraction analyses. These methods are crucial for understanding the crystal structure and crystallinity of these materials (Meenatchi et al., 2015).
Theoretical Calculations : Theoretical calculations like HOMO-LUMO analysis and electrostatic potential surfaces construction using DFT methods have been applied. This helps in predicting the molecular shape, size, dipole moments, and electron density distribution of related compounds (Kumar et al., 2015).
Crystal Structure and Interaction Studies
Crystal Structure Analysis : The crystal structure of similar compounds has been studied, revealing information about molecular interactions and packing patterns. This includes analysis of hydrogen bonding and pi-pi interactions (Butcher et al., 2007).
Hirshfeld Surface Analysis : Hirshfeld surface analysis has been employed to quantify the intermolecular interactions in related compounds. This technique aids in visualizing the distribution of different interactions within the crystal structure (Atioğlu et al., 2019).
Nonlinear Optical Properties and Other Applications
Nonlinear Optical Properties : Some compounds structurally similar to this compound have shown potential in third-order nonlinear optical properties. These properties are important for applications like optical limiting (Ekbote et al., 2017).
Antimicrobial Activity : Certain derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against specific pathogens (Nagamani et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJCHGDWWPGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
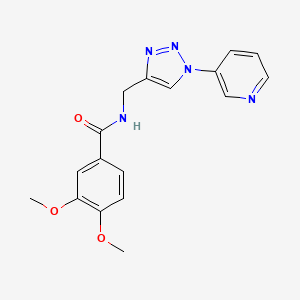
![3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)
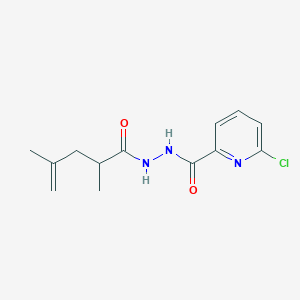

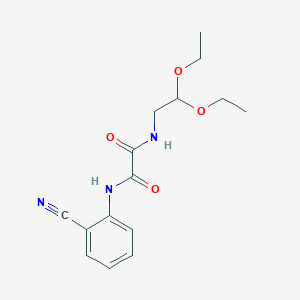
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2451057.png)
![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2451064.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)
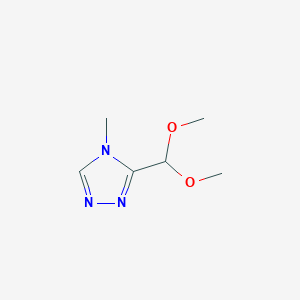
![N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2451068.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2451071.png)
